1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-
Description
The compound 1-Naphthalenepropanoic acid, β-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)- (hereafter referred to as Compound A) is a structurally complex molecule featuring a naphthalene-propanoic acid backbone conjugated to a spirocyclic amine system.
Synthesis of such compounds often involves multi-step reactions, as seen in analogous spirocyclic systems. For example, spiro[4.5]decane derivatives are synthesized via cyclocondensation of spirodiketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with aromatic amines or Schiff bases . These reactions yield fused heterocycles with applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOVZCXWVAWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861493 | |
| Record name | 5-[2-(8-Azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-(naphthalen-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of itriglumide involves several steps:
Chemical Reactions Analysis
Itriglumide undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions, particularly during the formation of intermediates.
Hydrolysis: The final step in the synthesis involves hydrolysis of the glutaramic ester to yield itriglumide.
Common reagents used in these reactions include triethylamine, methanol, sodium hydroxide, and toluene . The major product formed from these reactions is itriglumide itself.
Scientific Research Applications
Mechanism of Action
Itriglumide exerts its effects by antagonizing the cholecystokinin (CCK)-2 receptors. By blocking these receptors, it inhibits the action of gastrin, a hormone that stimulates gastric acid secretion . This leads to a reduction in gastric acid production and provides relief from conditions like peptic ulcers and GERD . The molecular targets involved include the CCK-2 receptors, which are found in the gastrointestinal tract .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Functional and Pharmacological Comparisons
Spirocyclic Rigidity and Bioactivity
- Compound A ’s 8-azaspiro[4.5]decane core provides conformational restraint, which is critical for binding to sterically selective targets (e.g., GPCRs or ion channels). Similar spiro systems, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, have shown enhanced binding affinity due to reduced entropy loss upon target interaction .
- The 4,6-dimethylphenyl group in Compound A introduces steric bulk and lipophilicity, akin to the 4-aminophenethyl group in 23804-80-0, which may improve membrane permeability .
Physicochemical Properties
- The naphthalenepropanoic acid moiety in Compound A may confer moderate acidity (pKa ~4–5), similar to other arylpropanoic acids (e.g., NSAIDs). In contrast, the hydrochloride salt of 69382-12-3 exhibits high water solubility (>50 mg/mL), a trait absent in neutral spiro compounds .
- Melting points for spiro[4.5]decane derivatives range widely (150–300°C), influenced by substituents. For example, 8-(4-dimethylaminophenyl) analogs melt at 220–225°C , suggesting Compound A may share similar thermal stability.
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